molecular formula C12H11BrN2 B8287806 5-(Bromomethyl)-4-methyl-2-phenylpyrimidine

5-(Bromomethyl)-4-methyl-2-phenylpyrimidine

Cat. No.: B8287806
M. Wt: 263.13 g/mol
InChI Key: SWKSHOKIBVFAIC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-methyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromomethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-methyl-2-phenylpyrimidine typically involves the bromomethylation of a suitable precursor. One common method is the bromomethylation of 4-methyl-2-phenylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-methyl-2-phenylpyrimidine.

Scientific Research Applications

5-(Bromomethyl)-4-methyl-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyl-2-phenylpyrimidine involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-4-methyl-2-phenylpyrimidine
  • 5-(Iodomethyl)-4-methyl-2-phenylpyrimidine
  • 4-Methyl-2-phenylpyrimidine

Uniqueness

5-(Bromomethyl)-4-methyl-2-phenylpyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

5-(bromomethyl)-4-methyl-2-phenylpyrimidine

InChI

InChI=1S/C12H11BrN2/c1-9-11(7-13)8-14-12(15-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

SWKSHOKIBVFAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CBr)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.54 g (31.1 mmol) of N-bromosuccinimide (NBS) and 6 mg of dibenzoyl peroxide were added to a solution of 5.53 g (30 mmol) of 4,5-dimethyl-2-phenylpyrimidine in 110 ml of CCl4, and the mixture was warmed to the boiling point for 5 minutes with stirring and irradiation with a daylight lamp with increased short-wave content (type: Osram UltraVitalux, 300 W, GUR 53). The NBS had then been consumed and converted into specifically light succinimide. It was filtered off under suction at room temperature and washed with a little CCl4. The filtrate was evaporated in vacuo, the residue was dissolved in 100 ml of diisopropyl ether, the solution was clarified over kieselguhr, and the clear filtrate was again evaporated in vacuo. 7.70 g, 94.5% purity according to the 1H NMR spectrum, of 5-bromomethyl-4-methyl-2-phenylpyrimidine (=92% yield), melting point 65°-66° C., were obtained, analysis: C12H11BrN2 (MW 263.15) calc. C 54.77, H 4.21, Br 30.37, N 10.65; found C 53.5, H 3.9, Br 31.3, N 10.0%.
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

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